
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is a chemical compound with a complex structure that includes a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride typically involves the reaction of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from reactions with this compound depend on the type of reaction. For example, substitution reactions with amines yield sulfonamides, while hydrolysis yields sulfonamide and hydrochloric acid.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1,1,1-trifluoro-2-propylamine: Similar structure but lacks the sulfamoyl chloride group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group and a sulfonyl chloride group but lacks the chiral center and the N-methyl group.
Uniqueness
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is unique due to its combination of a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center. This combination imparts unique reactivity and properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C4H7ClF3NO2S |
|---|---|
Peso molecular |
225.62 g/mol |
Nombre IUPAC |
N-methyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
InChI |
InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m0/s1 |
Clave InChI |
XGJHAAXYPJTPDR-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
SMILES canónico |
CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)

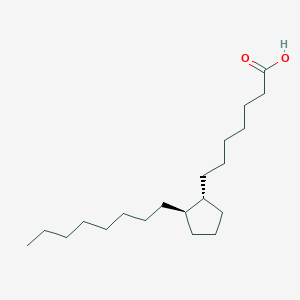
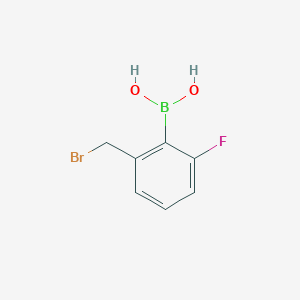

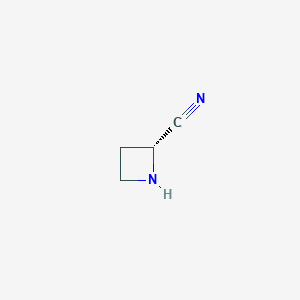
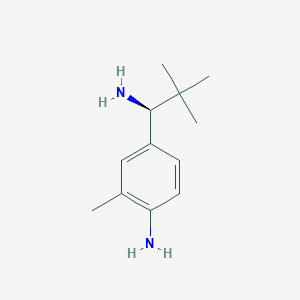
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
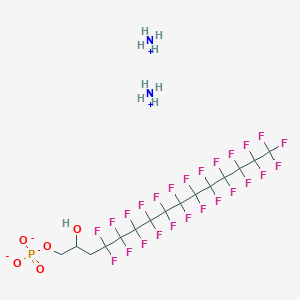
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
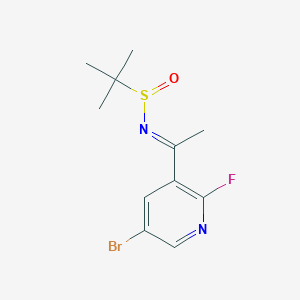
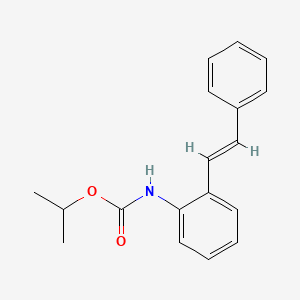
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)

